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molecular formula C8H7ClF3NO B3154720 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline CAS No. 782414-07-7

3-Chloro-2-(2,2,2-trifluoroethoxy)aniline

Cat. No. B3154720
M. Wt: 225.59 g/mol
InChI Key: LLBJPWSONYEMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04810699

Procedure details

3-Chloro-2-(2,2,2-trifluoroethoxy)nitrobenzene (47 g, 185 mmol) and tin chloride dihydrate (126.5 g, 555 mmol) were placed in a 3 neck flask equipped with an overhead stirrer. Concentrated HCl (231 mL) was added in one portion with rapid stirring, and the reaction heated rapidly until it was homogeneous. After stirring an additional 15 minutes, the mixture was cooled to 0° C. and 50% NaOH added to pH=13. The alkaline solution was extracted with Et2O (2×500 mL) and the combined Et2O layers were washed with brine (2×500 mL), dried (MgSO4), and concentrated to afford 35 g of 3-chloro-2-(2,2,2-trifluoroethoxy)aniline as a light yellow oil. This oil was dissolve in the minimum amount of ether (~100 mL), then saturated with HCl gas. The product was precipitated by the addition of hexane (250 mL), and the resulting solid removed by filtration to afford 31 g (65%) of 3-chloro-2-(2,2,2-trifluoroethoxy)aniline as the hydrochloride salt, m.p. 170°-180° C. (dec.).
Name
3-Chloro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Quantity
47 g
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
126.5 g
Type
reactant
Reaction Step Two
Name
Quantity
231 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[C:4]([N+:8]([O-])=O)[CH:5]=[CH:6][CH:7]=1.O.O.[Sn](Cl)(Cl)(Cl)Cl.Cl.[OH-].[Na+]>>[Cl:1][C:2]1[C:3]([O:11][CH2:12][C:13]([F:14])([F:16])[F:15])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8] |f:1.2.3,5.6|

Inputs

Step One
Name
3-Chloro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Quantity
47 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)[N+](=O)[O-])OCC(F)(F)F
Step Two
Name
tin chloride dihydrate
Quantity
126.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
231 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated rapidly until it
EXTRACTION
Type
EXTRACTION
Details
The alkaline solution was extracted with Et2O (2×500 mL)
WASH
Type
WASH
Details
the combined Et2O layers were washed with brine (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=C(N)C=CC1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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